4-Pyrimidinol, 2-(ethylthio)-6-methyl-

描述

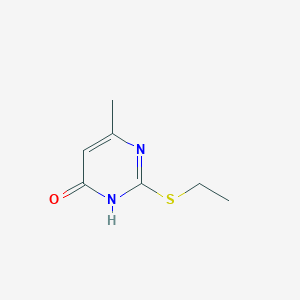

4-Pyrimidinol, 2-(ethylthio)-6-methyl- is a pyrimidine derivative characterized by a hydroxyl group at position 4, an ethylthio (-S-CH₂CH₃) substituent at position 2, and a methyl group at position 6. Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 7. This compound may serve as a precursor in agrochemical or pharmaceutical synthesis, though specific applications require further investigation .

Structure

2D Structure

属性

IUPAC Name |

2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLWUMNUBVQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278673 | |

| Record name | 4-pyrimidinol, 2-(ethylthio)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-18-9 | |

| Record name | NSC9057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-pyrimidinol, 2-(ethylthio)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 4-Pyrimidinol derivatives typically involves:

- Formation of the pyrimidinol ring via condensation reactions.

- Introduction of substituents at the 2- and 6-positions, such as ethylthio and methyl groups.

- Functional group transformations to achieve the target compound.

Preparation of 4-Pyrimidinol Core

The 4-pyrimidinol nucleus can be synthesized by condensation of amidines with acylacetic acid esters or diethyl malonate derivatives under reflux conditions in alcoholic solvents with alkali metal alkoxides as catalysts.

- Typical Reaction Conditions:

- Reagents: Amidines (e.g., acetamidine hydrochloride), acylacetic acid esters or diethyl malonate.

- Solvent: Methanol or ethanol.

- Catalyst: Sodium or potassium methoxide/ethoxide.

- Temperature: Reflux for 2-4 hours.

- Workup: Concentration under vacuum, acidification to pH 5-7, filtration, washing, and recrystallization from ethanol or cyclohexane.

This method yields 4-pyrimidinol derivatives with substituents at the 6-position, such as methyl groups.

Phosphoramidothioate Derivatives Preparation (Related Example)

Though focused on a related compound, the preparation of 4-pyrimidinyl phosphoramidothioates illustrates relevant synthetic steps:

- Reacting 2-substituted-6-methyl-4-pyrimidinol with phosphorochloridothioates in acetonitrile with potassium carbonate at 50°C.

- After reaction completion, filtration, washing, and purification by chromatography or recrystallization.

- Example yield: 16% for a related compound N-cyclopropyl O-(2-cyclopropyl-6-methyl-4-pyrimidinyl) O-ethyl phosphoramidothioate.

Alternative Synthetic Routes and Environmental Considerations

- Use of triphosgene instead of more toxic reagents like POCl3 or phosgene for pyrimidine ring formation enhances safety and environmental friendliness.

- The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a close analogue, involves sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under ice bath conditions, followed by acidification and crystallization at low temperatures. This method achieves yields up to 86% and is suitable for industrial scale.

Summary Table of Preparation Steps

Research Findings and Optimization

- Investigations into solvent effects, alkoxide choice, reaction time, and temperature have optimized yields and purity of pyrimidinol derivatives.

- Replacement of hazardous reagents with safer alternatives like triphosgene improves industrial applicability.

- Phase transfer catalysis enhances reaction efficiency in methylthio substitution steps.

- Purification techniques such as recrystallization and chromatography ensure high purity suitable for pharmaceutical use.

化学反应分析

Types of Reactions: 4-Pyrimidinol, 2-(ethylthio)-6-methyl- can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted pyrimidinols depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 170.23 g/mol

- Structural Features : The compound features a pyrimidine ring substituted with an ethylthio group and a methyl group, contributing to its unique biological activity.

Medicinal Applications

-

Antiviral Activity :

- Research indicates that derivatives of pyrimidine compounds, including 4-pyrimidinol derivatives, exhibit antiviral properties. Specifically, the thioalkyl and alkylether derivatives have shown effectiveness in treating HIV-positive individuals, potentially aiding in the management of AIDS symptoms .

- Antifungal Properties :

-

Inhibition of Enzymes :

- Pyrimidine derivatives are also noted for their role as inhibitors of specific enzymes relevant to metabolic pathways. For example, compounds that include the pyrimidinol structure can inhibit deoxycytidine kinase, which is crucial in nucleotide metabolism and has implications for cancer treatment .

Agricultural Applications

- Pesticide Development :

- Herbicidal Activity :

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antiviral Activity | US6043248A | Demonstrated effectiveness against HIV through various thioalkyl derivatives. |

| Antifungal Properties | US4199583A | Identified antifungal activity against pathogens like Uromyces appendiculatus. |

| Enzyme Inhibition | J. Med. Chem., 1977 | Found to inhibit deoxycytidine kinase, affecting tumor cell metabolism. |

| Pesticide Development | PubChem Database | Highlighted potential for new pesticide formulations targeting specific pests. |

作用机制

The mechanism of action of 4-Pyrimidinol, 2-(ethylthio)-6-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biochemical processes within cells .

相似化合物的比较

Substituent Variations and Physicochemical Properties

The structural and functional differences between 4-Pyrimidinol, 2-(ethylthio)-6-methyl- and related pyrimidine derivatives are summarized below:

| Compound Name | Substituents (Position) | Molecular Formula | Key Properties |

|---|---|---|---|

| 4-Pyrimidinol, 2-(ethylthio)-6-methyl- | 2-ethylthio, 4-OH, 6-methyl | C₇H₁₀N₂OS | Moderate lipophilicity, polar hydroxyl |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 4-Cl, 6-OCH₂CH₃, 2-SCH₃ | C₇H₉ClN₂OS | Higher reactivity (Cl), lower polarity |

| Pirimiphos (CAS 103827-27-6) | 2-diethylamino, 4-phosphorothioate | C₉H₁₅N₂O₂PS | Organophosphate, cholinesterase inhibition |

| 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol | 2-CH₂CH₂NH₂, 4-OH, 6-methyl | C₇H₁₁N₃O | High polarity (protonatable amine) |

- Ethylthio vs.

- Hydroxyl vs. Chloro/Phosphate : The hydroxyl group at position 4 enhances hydrogen-bonding capacity, unlike the chloro group in 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, which is more electrophilic and reactive in substitution reactions . Pirimiphos, with a phosphorothioate group, exhibits pesticidal activity via acetylcholinesterase inhibition, a mechanism absent in the hydroxyl-containing target compound .

- Aminoethyl vs. Ethylthio: The aminoethyl substituent in 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride (CAS 41648-85-5) introduces a basic, polar functional group, improving aqueous solubility in acidic media, whereas the ethylthio group prioritizes lipophilicity .

生物活性

4-Pyrimidinol, 2-(ethylthio)-6-methyl- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure

The structure of 4-Pyrimidinol, 2-(ethylthio)-6-methyl- features a pyrimidine ring with ethylthio and methyl substitutions. This unique arrangement contributes to its interaction with various biological targets.

Research indicates that 4-Pyrimidinol derivatives have significant roles in biochemical reactions, particularly in enzyme interactions. These compounds can modulate the activity of key enzymes involved in cellular signaling pathways, such as kinases and phosphatases. Notably, they have been shown to inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular functions .

Cellular Effects

The compound influences various cell types and processes by modulating signaling pathways and gene expression. For example, it impacts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, changes in gene expression profiles are observed due to interactions with transcription factors.

Molecular Mechanism

At the molecular level, 4-Pyrimidinol interacts with biomolecules through specific binding interactions. It can bind to the active sites of enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit kinase activity by occupying ATP-binding sites. Furthermore, it can influence gene expression by interacting with transcription factors and DNA-binding proteins.

Biological Activity Overview

The biological activities of 4-Pyrimidinol derivatives encompass anticancer, antimicrobial, and antioxidant properties:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of these compounds. The following table summarizes key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | HCT-116 | 8.64 | CDK2 inhibition |

| 8a | TrkA | <5 | Trk inhibition |

| 7a | NCI 60 | 48.5% | CDK1 inhibition |

| 3f | MCF-7 | 55.97 | Cytotoxicity |

Case Studies :

- CDK Inhibition : Compound 5b showed potent CDK2 inhibitory activity against HCT-116 cell lines, comparable to doxorubicin. Molecular docking studies confirmed effective binding to the active site of CDK2.

- Trk Inhibition : Compounds like 8a exhibited significant inhibitory potency against TrkA with IC50 values in the nanomolar range.

Antimicrobial Activity

Compounds derived from this scaffold have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Ethyl derivatives demonstrated significant antibacterial activity against Bacillus subtilis, with a zone of inhibition measuring up to 23 mm.

Antioxidant Activity

The antioxidant potential was assessed through IC50 measurements, with some derivatives exhibiting values comparable to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

The biological activity of 4-Pyrimidinol is highly influenced by structural modifications:

- Substituents at positions C(2) and C(5) significantly impact potency and selectivity against various targets.

- The introduction of heteroaromatic groups enhances selectivity for specific kinases while maintaining low toxicity levels.

Conclusion and Future Directions

4-Pyrimidinol, 2-(ethylthio)-6-methyl- represents a versatile scaffold with extensive potential in drug development due to its ability to inhibit key enzymes involved in cancer progression. Future research should focus on optimizing structural modifications to enhance efficacy and selectivity while minimizing side effects. Continued exploration into the SAR of these compounds will be essential for developing novel therapeutic agents targeting specific cancers and other diseases influenced by kinase activity .

常见问题

Q. What are the standard synthetic routes for 4-Pyrimidinol, 2-(ethylthio)-6-methyl- and how is its structural identity confirmed?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine core, with ethylthio groups introduced via alkylation of thiol precursors. Structural confirmation relies on NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for unambiguous stereochemical assignment. For example, crystallographic data (e.g., bond angles, torsion angles) can resolve ambiguities in regiochemistry . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms key functional groups like -OH or -SH .

Q. How do nomenclature conventions differentiate isomers or analogs of this compound?

- Methodological Answer : IUPAC nomenclature prioritizes substituent positions on the pyrimidine ring. For example, "2-(ethylthio)-6-methyl-" specifies substituents at positions 2 and 5. Synonymous naming (e.g., "6-methyl-2-ethylthio-4-pyrimidinol") may arise in older literature, necessitating cross-referencing with CAS registry numbers and spectral data to avoid misidentification . Tools like the Springer Structure Determination Tables provide systematic guidelines for resolving naming conflicts .

Q. What are the primary applications of this compound in non-commercial research contexts?

- Methodological Answer : It serves as a building block for synthesizing bioactive analogs (e.g., antimalarial or antimicrobial agents) and as a ligand in coordination chemistry studies. For instance, its sulfur moiety can coordinate transition metals, enabling catalysis research. In medicinal chemistry, it is a precursor for modifying pharmacokinetic properties (e.g., lipophilicity) via trifluoromethyl or amino group substitutions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 4-Pyrimidinol derivatives using factorial design?

- Methodological Answer : Factorial design allows systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 2³ factorial experiment (temperature: 60°C vs. 80°C; solvent: DMF vs. THF; catalyst: 5 mol% vs. 10 mol%) can reveal interactions affecting yield. Statistical tools like ANOVA analyze significance, while response surface models predict ideal conditions . Computational software (e.g., JMP, Minitab) automates design and analysis, minimizing experimental runs .

Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?

- Methodological Answer : Contradictions often stem from impurities, solvent effects, or measurement artifacts. Steps include:

- Reproducing experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere).

- Comparative analysis using multiple techniques (e.g., HPLC purity checks alongside NMR).

- Meta-analysis of literature to identify trends (e.g., bioactivity dependence on substituent electronegativity) .

Theoretical frameworks (e.g., DFT calculations) can predict spectral peaks or reactivity, aligning empirical data with computational models .

Q. How can computational tools enhance the study of this compound’s reactivity or binding mechanisms?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., enzymes), while MD simulations (GROMACS) assess stability over time. Quantum mechanical calculations (Gaussian, ORCA) predict reaction pathways (e.g., nucleophilic attack at the pyrimidine C4 position). For instance, electrostatic potential maps can identify nucleophilic/electrophilic sites .

Q. What methodologies validate the compound’s role in enzyme inhibition or receptor modulation?

- Methodological Answer : In vitro assays (e.g., fluorescence-based kinase assays) quantify IC₅₀ values. Isothermal titration calorimetry (ITC) measures binding thermodynamics, while surface plasmon resonance (SPR) determines kinetics (kₒₙ/kₒff). For ambiguous results, mutagenesis studies (e.g., alanine scanning) pinpoint critical residues in enzyme-compound interactions .

Data Contradiction and Theoretical Integration

Q. How should researchers reconcile discrepancies between theoretical predictions and experimental outcomes?

- Methodological Answer : Discrepancies may arise from oversimplified models (e.g., neglecting solvation effects). Solutions include:

- Multi-scale modeling (QM/MM) to incorporate solvent or protein environment.

- Sensitivity analysis to identify variables with the largest impact.

- Iterative refinement of hypotheses using Bayesian statistics to weigh evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。